N-(4,7-dichloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide
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Overview
Description
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole core, which is known for its biological activity, and a pyrrolidine-2-carboxamide moiety, which adds to its versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzo[d]thiazole ring through a cyclization reaction involving a substituted aniline and a thiocyanate under acidic conditions. The resulting intermediate is then chlorinated to introduce the dichloro substituents. The final step involves coupling this intermediate with a pyrrolidine-2-carboxamide derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The dichloro substituents can be reduced to form the corresponding dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzo[d]thiazole core is known to interact with DNA, potentially leading to the modulation of gene expression. Additionally, the compound may affect cellular pathways involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide
- N-(thiazol-2-yl)piperidine-2,6-dione derivatives
Uniqueness
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide stands out due to its unique combination of a dichlorobenzo[d]thiazole core and a pyrrolidine-2-carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O3S2/c1-23(20,21)18-6-2-3-9(18)12(19)17-13-16-10-7(14)4-5-8(15)11(10)22-13/h4-5,9H,2-3,6H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXVHYHUPGODPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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